oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate
Description
Oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxane moiety
Properties
IUPAC Name |
oxan-4-yl 3-(3-chloropyridin-4-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c17-14-10-18-6-3-15(14)22-13-2-1-7-19(11-13)16(20)23-12-4-8-21-9-5-12/h3,6,10,12-13H,1-2,4-5,7-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSGDEHTZOBKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OC2CCOCC2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Intermediate Preparation
Retrosynthetic Analysis
The target compound can be dissected into two primary building blocks:
- Piperidine intermediate : 3-[(3-chloropyridin-4-yl)oxy]piperidine
- Oxan-4-yl carboxylate donor : Oxan-4-yl chloroformate or mixed carbonate ester
Coupling these components via a nucleophilic acyl substitution reaction forms the final product. Alternative routes involve in situ generation of the carboxylate donor or pre-functionalization of the piperidine nitrogen.
Synthesis of 3-[(3-Chloropyridin-4-yl)Oxy]Piperidine
Nucleophilic Aromatic Substitution
3-Chloropyridin-4-ol reacts with piperidin-3-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 0–5°C, yielding the ether-linked intermediate. This method achieves 78–85% yields but requires strict anhydrous conditions.
Metal-Catalyzed Coupling
A palladium-catalyzed Ullmann coupling between 3-chloro-4-hydroxypyridine and 3-bromopiperidine in dimethylformamide (DMF) at 120°C for 12 hours provides a higher-yield alternative (88–92%). Catalysts such as CuI and 1,10-phenanthroline are critical for suppressing side reactions.
Stepwise Preparation Methods
Method A: Carboxylate Esterification
Step 1 : Synthesis of oxan-4-yl chloroformate
- Reagents : Oxan-4-ol, phosgene (1.2 equiv), dichloromethane (DCM)
- Conditions : 0°C, 2 hours, under nitrogen
- Yield : 94%
Step 2 : Piperidine functionalization
- Reagents : 3-[(3-chloropyridin-4-yl)oxy]piperidine (1.0 equiv), oxan-4-yl chloroformate (1.1 equiv), triethylamine (2.0 equiv)
- Conditions : DCM, 25°C, 6 hours
- Yield : 82%
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water.
Method B: In Situ Carbonate Formation
Step 1 : Direct coupling using oxan-4-yl carbonimidate
- Reagents : 3-[(3-chloropyridin-4-yl)oxy]piperidine (1.0 equiv), oxan-4-yl carbonimidate (1.05 equiv), NaH (1.2 equiv)
- Conditions : THF, reflux (66°C), 4 hours
- Yield : 76%
Advantages : Avoids isolation of moisture-sensitive intermediates.
Optimization of Reaction Parameters
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Key Advantage | Limitation | Yield (%) |
|---|---|---|---|
| A | High reproducibility | Phosgene handling required | 82 |
| B | Simplified workflow | Lower yield | 76 |
| Flow | Scalability | High initial equipment cost | 91 |
Method A remains the gold standard for small-scale synthesis, while flow chemistry is preferable for industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A simpler analog that lacks the piperidine and oxane moieties.
3-(Oxan-4-yl)piperidine: Contains the piperidine and oxane moieties but lacks the chloropyridine group.
Uniqueness
Oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
Oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, supported by diverse sources.
The compound has the following chemical characteristics:
- Molecular Formula : C17H24ClN3O3
- Molecular Weight : 353.8 g/mol
- CAS Number : 2770604-84-5
Biological Activity Profile
The biological activity of this compound has been investigated primarily in the context of its antiproliferative effects and enzyme inhibition.
Antiproliferative Activity
Research indicates that compounds with similar piperidine structures exhibit significant antiproliferative properties. For instance, a study on piperidine derivatives demonstrated that certain modifications can enhance their potency against cancer cell lines. The compound may act through mechanisms such as tubulin inhibition, which is crucial for disrupting cancer cell mitosis .
Enzyme Inhibition
Enzyme inhibition studies have shown that related compounds can effectively inhibit acetylcholinesterase and urease. These activities are significant for developing treatments for conditions like Alzheimer's disease and bacterial infections . The specific IC50 values for these activities in related compounds suggest a promising avenue for further research into this compound.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Anticancer Potential : A study highlighted that piperidine derivatives exhibit strong activity against prostate cancer cells, with some derivatives showing IC50 values in the nanomolar range, indicating high potency .
- Antimicrobial Activity : Another study evaluated piperidine derivatives for their antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity, suggesting that this compound could also possess similar antimicrobial properties .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level, which is crucial for understanding their mechanism of action .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
